4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine
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Overview
Description
The compound contains several functional groups including a piperazine ring, a sulfonyl group, a pyrimidine ring, and an imidazole ring. The presence of these functional groups suggests that the compound could have a variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing imidazoles involve the reaction of diketones with ammonia or primary amines . The synthesis of substituted imidazoles has been a topic of recent research, with advances in regiocontrolled synthesis .Molecular Structure Analysis
The compound contains a pyrimidine ring and an imidazole ring, both of which are aromatic and contribute to the stability of the molecule. The difluorophenyl group is electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring could undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the basic piperazine ring could make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O2S/c1-13-14(2)28(12-23-13)20-11-19(24-15(3)25-20)26-6-8-27(9-7-26)31(29,30)18-10-16(21)4-5-17(18)22/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSXECCUVMURHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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